Computed Lipophilicity (XLogP3) and Polar Surface Area Differentiation vs. Unsubstituted 3-Phenyl-1,3,4-oxadiazol-2(3H)-one
The target compound exhibits a computed XLogP3 of 2.5, reflecting the lipophilic contribution of the 5-chloro-2-methyl substitution on the N3-phenyl ring [1]. This represents an increase of approximately 1.0 log unit relative to the unsubstituted 3-phenyl-1,3,4-oxadiazol-2(3H)-one parent scaffold (estimated XLogP3 ≈ 1.5 based on fragment-based calculation), driven by the combined effects of the chlorine atom (π = +0.71) and methyl group (π = +0.56). The topological polar surface area (TPSA) of 41.9 Ų is identical to the parent scaffold (the oxadiazolone core dominates TPSA), while the molecular weight increases from ~162 to 210.62 g/mol [1]. These shifts place the compound in a more lipophilic region of drug-like chemical space, which may affect membrane permeability and protein binding relative to less substituted analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3) and molecular weight |
|---|---|
| Target Compound Data | XLogP3 = 2.5; MW = 210.62 g/mol; TPSA = 41.9 Ų [1] |
| Comparator Or Baseline | 3-Phenyl-1,3,4-oxadiazol-2(3H)-one: XLogP3 ≈ 1.5 (estimated); MW ≈ 162.15 g/mol; TPSA ≈ 41.9 Ų |
| Quantified Difference | Δ XLogP3 ≈ +1.0; Δ MW = +48.47 g/mol; Δ TPSA ≈ 0 Ų |
| Conditions | Computed properties from PubChem (XLogP3 algorithm, Cactvs TPSA). Comparator values are estimated from scaffold fragment calculations and are not experimentally verified. |
Why This Matters
The increased lipophilicity without TPSA penalty may enhance passive membrane permeability, a critical parameter for cell-based assay performance and intracellular target engagement, distinguishing this compound from less lipophilic oxadiazolone analogs in screening libraries.
- [1] PubChem Compound Summary for CID 71371160, 3-(5-Chloro-2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/64890-65-9 View Source
